Product packaging for ADH-6 TFA(Cat. No.:)

ADH-6 TFA

Cat. No.: B10831454
M. Wt: 754.7 g/mol
InChI Key: GFIRNLARNWCPHE-UHFFFAOYSA-N
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Description

Classification within Chemical Compound Families

Adh-6 (tfa) belongs to the class of tripyridylamide compounds medchemexpress.commedchemexpress.comglpbio.commedchemexpress.euglpbio.comglpbio.comglpbio.commedchemexpress.com. These compounds are characterized by a molecular architecture featuring three pyridine (B92270) rings linked by amide functionalities. This structural motif often confers specific binding properties and influences the compound's interactions with biological targets. The "tfa" designation typically refers to the trifluoroacetate (B77799) salt form of the compound, which can influence its solubility and stability medchemexpress.com.

Historical Context of Discovery and Initial Research Focus

The research surrounding Adh-6 (tfa) is relatively recent, with key findings published in 2021 medchemexpress.commedchemexpress.comglpbio.com. The initial research focus was driven by the understanding that the tumor suppressor protein p53 can acquire oncogenic properties when it mutates and aggregates within cancer cells. Specifically, studies aimed to identify small molecules capable of disrupting the self-assembly of the aggregation-nucleating subdomain of mutant p53's DNA-binding domain (DBD). Adh-6 (tfa) emerged as a promising candidate, demonstrating the ability to target and dissociate these aberrant mutant p53 aggregates. This mechanism aims to restore the normal transcriptional activity of p53, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Significance in Contemporary Chemical and Biological Research Paradigms

The significance of Adh-6 (tfa) in current research paradigms lies in its potential as a therapeutic agent for cancers driven by mutant p53. By restoring the tumor-suppressive function of p53, Adh-6 (tfa) offers a novel strategy for cancer treatment. Its ability to selectively target mutant p53 aggregates, leading to cancer cell death while sparing normal cells, highlights its potential for targeted therapy medchemexpress.comglpbio.comacs.org. Furthermore, Adh-6 (tfa) serves as a valuable chemical probe for studying protein aggregation mechanisms and the role of mutant p53 in oncogenesis. Its capacity to reduce tumor growth and shrink xenografts in preclinical models underscores its therapeutic promise and ongoing relevance in drug discovery and development for cancer.

Data Tables

The following tables summarize key research findings related to Adh-6 (tfa)'s in vitro and in vivo biological activities, as well as its fundamental chemical properties.

Table 1: In Vitro Biological Activity of Adh-6 (tfa)

EffectCell LineConcentrationIncubation TimeAssay/MethodResultCitation(s)
Inhibition of pR248W aggregationN/A25 μM10 hDot blot assayInhibition observed medchemexpress.commedchemexpress.comglpbio.com
Dissociation of intracellular mutant p53 aggregatesMIA PaCa-25 μM6 hN/ADissociation observed medchemexpress.commedchemexpress.comglpbio.com
Selective cytotoxicity in cancer cells bearing mutant p53MIA PaCa-20-10 μM24 or 48 hN/ACytotoxicity observed medchemexpress.commedchemexpress.comglpbio.com
Reactivation of aggregation-prone mutant p53MIA PaCa-25 μM24 hN/AReactivation observed medchemexpress.commedchemexpress.comglpbio.com
Increased expression of p53-inducible MDM2 and proapoptotic BaxMIA PaCa-25 μM24 hWestern Blot AnalysisIncreased expression observed medchemexpress.commedchemexpress.comglpbio.com

Table 2: In Vivo Efficacy of Adh-6 (tfa) in Xenograft Models

EffectAnimal ModelExperimental ConditionsResultCitation(s)
Regression of mutant p53-bearing tumorsMIA PaCa-2 xenograftsIntraperitoneal injection, every 2 days, for 12 dosesTumor regression observed medchemexpress.comglpbio.com
Reduced tumor growthMIA PaCa-2 xenograftsCompared to saline-treated control groupReduced tumor growth observed medchemexpress.comglpbio.com
Reduced mutant p53 levels and shrunk xenograftsXenografts harboring aggregation-prone mutant p53N/AReduced mutant p53 levels and shrunk xenografts observed medchemexpress.comglpbio.com
Pharmacokinetic parameters (single dose)MIA PaCa-2 xenograftsIntraperitoneal injection, 15 mg/kgCmax: 21 µg/mL, T1/2: 3.6 h glpbio.com

Table 3: Chemical Properties of Adh-6 (tfa)

PropertyValueCitation(s)
CAS Number2990065-87-5 sigmaaldrich.comkeyorganics.netsigmaaldrich.com
Molecular FormulaC31H37F3N8O11 glpbio.com
Molecular Weight754.67 / 754.68 glpbio.comsigmaaldrich.comkeyorganics.net
Purity≥97% / 99% sigmaaldrich.comkeyorganics.net
Solubility (DMSO)100 mg/mL (132.51 mM; requires ultrasonic) glpbio.com
Storage Temperature2~8 °C / -20°C glpbio.comsigmaaldrich.com

Compound List:

Adh-6 (tfa)

Mutant p53

Wild-type p53 (WT p53)

pR248W

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37F3N8O11 B10831454 ADH-6 TFA

Properties

Molecular Formula

C31H37F3N8O11

Molecular Weight

754.7 g/mol

IUPAC Name

methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H36N8O9.C2HF3O2/c1-3-4-15-46-28-23(37(41)42)12-11-19(35-28)25(39)32-20-8-7-18(34-26(20)44-16-5-13-30)24(38)33-21-9-10-22(29(40)43-2)36-27(21)45-17-6-14-31;3-2(4,5)1(6)7/h7-12H,3-6,13-17,30-31H2,1-2H3,(H,32,39)(H,33,38);(H,6,7)

InChI Key

GFIRNLARNWCPHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=N1)C(=O)NC2=C(N=C(C=C2)C(=O)NC3=C(N=C(C=C3)C(=O)OC)OCCCN)OCCCN)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Adh 6 Tfa

Strategies for Adh-6 Synthesis

The synthesis of Adh-6 falls under the broader category of oligopyridylamide synthesis. These strategies often involve the sequential coupling of pyridine-based amino acid monomers.

Oligopyridylamide Synthetic Approaches

The general synthesis of oligopyridylamides, including tripyridylamides like Adh-6, typically involves a step-wise assembly of pyridine-2-carboxylic acid derivatives. A common approach utilizes standard peptide coupling reagents to form the amide bonds between the pyridine (B92270) rings. The synthesis often starts with a functionalized pyridine core, to which subsequent pyridine units are added sequentially. Protecting groups are crucial to prevent unwanted side reactions and are selectively removed at each step to allow for the controlled elongation of the oligomer chain.

While the specific, detailed synthesis of Adh-6 is not widely published in mainstream chemical literature, analogous tripyridylamide syntheses suggest a convergent approach. This would involve the preparation of mono- and di-pyridyl fragments that are then coupled to form the final tripyridylamide backbone. The final deprotection step would then yield the free Adh-6 molecule.

Table 1: General Steps in Oligopyridylamide Synthesis

StepDescriptionKey Reagents and Conditions
1. Monomer PreparationFunctionalization of pyridine-2-carboxylic acid with protecting groups (e.g., Boc, Fmoc for amines; esters for carboxylic acids).Di-tert-butyl dicarbonate (B1257347) (Boc₂O), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), esterification catalysts.
2. CouplingAmide bond formation between a deprotected pyridine amino acid and a protected pyridine carboxylic acid.Peptide coupling reagents (e.g., HATU, HBTU, DCC), base (e.g., DIPEA).
3. DeprotectionSelective removal of the N-terminal protecting group to allow for the next coupling step.For Boc: Trifluoroacetic acid (TFA); For Fmoc: Piperidine.
4. IterationRepetition of coupling and deprotection steps to build the desired oligopyridylamide chain.---
5. Final DeprotectionRemoval of all remaining protecting groups from the side chains and termini.Strong acids (e.g., neat TFA), often with scavengers.

Chromatography-Free Synthesis Techniques for Related Compounds

To enhance the efficiency and scalability of oligopyridylamide synthesis, chromatography-free purification techniques are of significant interest. Traditional column chromatography can be time-consuming and lead to product loss. For related compounds, methods such as precipitation, crystallization, and liquid-liquid extraction are employed to isolate intermediates and the final product without the need for chromatography.

For instance, by carefully selecting solvents for reaction and precipitation, it is possible to induce the selective precipitation of the desired product, leaving impurities in the solution. This approach is particularly effective for the synthesis of larger quantities of material. Another strategy involves the use of solid-phase synthesis, where the growing oligopyridylamide chain is attached to a resin. This allows for simple filtration and washing to remove excess reagents and byproducts, with the final product being cleaved from the resin in the last step.

Role of Trifluoroacetic Acid (TFA) in Synthetic Protocols

Trifluoroacetic acid (TFA) is a strong organic acid that plays a pivotal role in the synthesis of compounds like Adh-6, both as a reagent and in cleavage procedures, particularly in the context of peptide and related amide bond syntheses. The "(tfa)" designation in Adh-6 (tfa) indicates that the compound is isolated as a salt with trifluoroacetic acid, which can improve its solubility and stability.

TFA as a Reagent in Organic Synthesis

TFA is widely used in organic synthesis as a catalyst and a reagent. Its strong acidity, coupled with its volatility and solubility in organic solvents, makes it a versatile tool. In the context of oligopyridylamide synthesis, TFA is commonly used for the removal of acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group from amine functionalities. The mechanism involves the protonation of the Boc group by TFA, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine.

Table 2: Common Applications of TFA in Organic Synthesis

ApplicationRole of TFA
DeprotectionRemoval of acid-labile protecting groups (e.g., Boc, trityl).
CatalysisAs an acid catalyst for various reactions like esterifications and rearrangements.
SolventAs a solvent for reactions requiring acidic and polar conditions.

Cleavage Procedures Involving TFA in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), which shares methodological similarities with oligopyridylamide synthesis, TFA is the most common reagent for the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. A "cleavage cocktail" containing TFA along with scavengers is typically used. Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are added to trap reactive cationic species generated during the deprotection of side chains, thus preventing unwanted side reactions with sensitive amino acid residues.

The mechanism of Boc group removal by TFA is a key step in many synthetic routes. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Design and Synthesis of Adh-6 Derivatives and Analogs

The development of derivatives and analogs of a lead compound like Adh-6 is a standard strategy in medicinal chemistry to improve properties such as potency, selectivity, and pharmacokinetic profiles. The design of Adh-6 analogs would likely focus on modifications of the peripheral substituents on the pyridine rings.

By introducing different functional groups, it is possible to modulate the compound's interaction with its biological target. For example, modifying the size, hydrophobicity, or hydrogen-bonding capacity of the substituents could lead to enhanced binding affinity and efficacy. The synthesis of these analogs would follow similar synthetic routes as Adh-6, with the modifications being introduced either at the monomer stage or through post-synthetic modification of the final oligopyridylamide scaffold.

Table 3: Potential Modifications for Adh-6 Analogs

Modification SiteRationalePotential Functional Groups
Pyridine Ring SubstituentsModulate binding affinity, solubility, and cell permeability.Alkyl chains, aromatic rings, polar groups (e.g., -OH, -NH₂).
Amide BackboneAlter conformational rigidity and hydrogen bonding patterns.N-methylation, introduction of non-natural amino acids.
TerminiInfluence overall charge and pharmacokinetic properties.Capping with different chemical moieties.

The synthesis of Adh-6 and its parent class of oligopyridylamides has been advanced through the development of a "common-precursor" approach, which allows for the efficient generation of a diverse library of these complex molecules. This strategy is a significant improvement over more traditional, linear synthetic routes that are often laborious and time-consuming.

The general synthetic route to tripyridylamides like Adh-6 involves a convergent, microwave-assisted protocol. A key step in this process is the synthesis of a bromo-substituted aromatic imidate, which can be derived from 2,6-dichloro-3-nitropyridine (B41883) in a multi-step process. researchgate.net This intermediate then undergoes selective O-alkylation with various alkyl iodides in the presence of silver carbonate, a reaction that can be accelerated using microwave irradiation. researchgate.net

Following the introduction of the desired side chains, the bromo-substituted O-alkylated aromatic imidates are converted to their corresponding methyl esters. This transformation is typically achieved through a palladium-catalyzed carbonylation reaction under a carbon monoxide atmosphere. The final step in the formation of the tripyridylamide backbone involves saponification of the methyl ester to the carboxylic acid, followed by amide coupling with an appropriate amine. This "common-precursor" method facilitates the creation of a wide array of oligopyridylamides with varied chemical diversity by simply changing the alkylating agent and the amine used in the final coupling step. researchgate.net

While the specific precursors for Adh-6 are not detailed in the available literature, this general methodology provides a robust framework for its synthesis. The trifluoroacetate (B77799) salt form of Adh-6 is likely obtained during the final purification step, where trifluoroacetic acid is used as a counterion in reversed-phase high-performance liquid chromatography (HPLC).

Table 1: General Synthetic Steps for Tripyridylamide Analogs

StepDescriptionKey Reagents and Conditions
1Synthesis of Bromo-substituted Aromatic Imidate2,6-dichloro-3-nitropyridine, multi-step process
2Selective O-alkylationAlkyl iodides, Silver carbonate, Microwave irradiation
3CarbonylationPalladium(II) acetate, Carbon monoxide
4SaponificationBase (e.g., NaOH or LiOH)
5Amide CouplingAmine, Coupling agents (e.g., HATU, HOBt)
6Purification and Salt FormationReversed-phase HPLC, Trifluoroacetic acid

This table is a generalized representation of the synthesis of tripyridylamide analogs based on the "common-precursor" approach.

Structural Modification Strategies

The core structure of Adh-6, a tripyridylamide, offers multiple avenues for structural modification to explore structure-activity relationships (SAR) and optimize its biological activity. The primary goal of these modifications would be to enhance its potency as a mutant p53 aggregation inhibitor, improve its pharmacokinetic properties, and reduce any potential off-target effects.

Key areas for structural modification include:

Side Chains: The side chains appended to the pyridyl rings are critical for the molecule's interaction with its biological target. By systematically varying the length, branching, polarity, and charge of these side chains, it is possible to fine-tune the binding affinity and specificity of the compound. For instance, the introduction of cationic groups has been shown to be important for the activity of some oligopyridylamides.

Backbone Modification: The pyridylamide backbone itself can be altered. This could involve changing the number of pyridine rings (e.g., creating dipyridylamides or tetrapyridylamides), modifying the substitution pattern on the pyridine rings, or replacing the amide linkages with other functional groups to alter the conformational flexibility and hydrogen bonding capabilities of the molecule.

Introduction of Functional Groups: Specific functional groups can be introduced to impart desired properties. For example, incorporating moieties that can engage in specific interactions with the p53 protein, such as hydrogen bond donors or acceptors, or groups that enhance cell permeability, could lead to more potent analogs.

Rational Design of Bioactive Analogs

The rational design of bioactive analogs of Adh-6 is guided by an understanding of its mechanism of action and the structural features of its target, the mutant p53 protein. The aggregation of mutant p53 is a key event in its loss of tumor suppressor function and the acquisition of oncogenic properties. Therefore, the design of new analogs focuses on disrupting this aggregation process.

One promising strategy is the development of bifunctional ligands . These are molecules designed to not only physically block the aggregation-prone regions of p53 but also to address other consequences of p53 mutation, such as the loss of zinc binding. For example, a ligand could incorporate a domain that mimics the aggregation-inhibiting properties of Adh-6, along with a metallochaperone domain designed to restore zinc binding to the p53 core. researchgate.net

Another approach is inspired by the design of peptide inhibitors . Researchers have designed peptides that specifically target the aggregation-prone segments of p53, thereby preventing self-assembly. elsevierpure.com The insights gained from these peptide-based inhibitors can be translated into the design of small molecule mimetics, like Adh-6 analogs, that replicate the key interactions of the peptide with the p53 protein but with improved stability and cell permeability.

The development of bioactive analogs of Adh-6 would involve an iterative process of design, synthesis, and biological evaluation. Computational modeling and structural biology techniques can be employed to predict the binding of new analogs to mutant p53 and to guide the design of molecules with enhanced affinity and specificity. The ultimate goal is to develop next-generation inhibitors with superior therapeutic potential for the treatment of cancers driven by mutant p53.

Advanced Spectroscopic and Structural Elucidation of Adh 6 Tfa

Application of Advanced Analytical Techniques in Related Chemical Research

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials, revealing the arrangement of atoms in a lattice, unit cell parameters, and symmetry pdx.eduscielo.org.mxmi-6.co.jp. While specific XRD data for Adh-6 (tfa) was not found in the provided search results, the general application of XRD involves analyzing diffraction patterns to establish crystal structures, often yielding parameters such as lattice constants (a, b, c) and angles (α, β, γ) scielo.org.mx. The quality of XRD data is typically assessed using figures of merit like M and F scielo.org.mx.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information from the top few nanometers of a sample thermofisher.comwikipedia.orginnovatechlabs.com. XPS works by irradiating the sample with X-rays, causing the emission of photoelectrons whose kinetic energy is measured wikipedia.orginnovatechlabs.com. This allows for the identification of elements present and their chemical environment, including oxidation states and bonding information thermofisher.comwikipedia.org. For instance, XPS analysis typically involves examining core electron binding energies, with common elements like carbon (C 1s) exhibiting characteristic peaks at specific binding energies, often used for charge correction wikipedia.orgsurfacesciencewestern.com. Specific elemental compositions can be quantified as percentages, providing a detailed surface profile thermofisher.com.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopic technique that probes molecular vibrations, providing information about chemical structure and bonding nih.govrenishaw.com. It is sensitive to changes in chemistry and structure, allowing for the identification of functional groups and subtle molecular differences renishaw.com. Raman spectra are typically presented as a plot of intensity versus Raman shift (in cm), which corresponds to the energy difference between the incident light and the scattered Raman light renishaw.com.

Specific vibrational modes, such as C-H stretching vibrations, appear at characteristic frequencies researchgate.net. For example, symmetric (CH) and (CH) vibrations are observed in specific regions of the spectrum researchgate.net. The presence of functional groups like aromatic rings can be identified by characteristic ring breathing modes, often observed around 1005 cm researchgate.net. Raman spectroscopy can also be used for quantitative analysis, where peak intensity or area can be correlated with the concentration of an analyte, often showing a linear dependence horiba.com.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for separating, identifying, and quantifying compounds in complex mixtures uniurb.itnih.govresearchgate.net. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase, while MS detects and identifies them based on their mass-to-charge ratio (m/z) uniurb.itnih.govresearchgate.net.

In HPLC-MS analysis, compounds are detected by their molecular ion peaks, and fragmentation patterns in tandem MS (MS/MS) can provide further structural information nih.gov. Trifluoroacetic acid (TFA) is often used as an additive in HPLC mobile phases or sample preparation due to its ability to acidify samples and its role in ion suppression or enhancement in MS nih.govresearchgate.netwur.nlnih.gov. For instance, TFA can be present in mobile phases at concentrations such as 0.1% or used for sample acidification to pH 2-4 for LC-MS/MS analysis researchgate.netwur.nl. The technique allows for the determination of analytes in biological matrices, with methods optimized for specific compounds, including the use of internal standards for quantification nih.gov.

Compound List

Adh-6 (tfa)

Computational and Theoretical Chemistry Studies of Adh 6 Tfa

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to represent and analyze molecules in a virtual environment, providing insights into their structure, dynamics, and interactions at an atomic level. acs.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For Adh-6 (tfa), MD simulations would be crucial for understanding its flexibility and the range of shapes, or conformations, it can adopt. This process, known as conformational analysis, is vital for understanding how a molecule interacts with its biological targets. lumenlearning.comchemistrysteps.com

The simulation would begin by creating a three-dimensional model of the Adh-6 molecule. This model would then be placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The forces between all atoms would be calculated, and Newton's laws of motion would be applied to simulate their movements over a set period, often nanoseconds to microseconds. mdpi.com By tracking the trajectory of each atom, researchers can observe how the molecule folds, rotates, and changes shape, identifying its most stable, low-energy conformations. libretexts.org This information is critical, as the specific three-dimensional shape of Adh-6 is what allows it to bind to and disrupt p53 aggregates.

Illustrative Data from a Hypothetical MD Simulation of Adh-6

Simulation Parameter Description Illustrative Value
Simulation Time Total duration of the simulation. 200 nanoseconds
Temperature The constant temperature maintained during the simulation. 300 K
Pressure The constant pressure maintained during the simulation. 1 bar
Dominant Conformer The most frequently observed molecular shape. Extended Pyridyl Arms

| RMSD Fluctuation | Root Mean Square Deviation, indicating structural stability. | 0.2 - 0.4 nm |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk Unlike MD, which uses classical mechanics, DFT focuses on the molecule's electrons and their distribution to predict a wide range of chemical properties. youtube.comyoutube.com

For Adh-6 (tfa), DFT calculations would be used to determine its ground-state electronic properties. This includes mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is fundamental to understanding the molecule's reactivity and the types of non-covalent bonds (like hydrogen bonds or pi-stacking) it can form with its target protein. DFT can also be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.

| Most Negative ESP | Region of highest electron density on a molecular electrostatic potential map. | Nitrogen atoms on pyridyl rings |

In Silico Analysis of Molecular Interactions and Reactivity

In silico analysis involves using computer simulations to study molecular interactions. For Adh-6 (tfa), the primary goal would be to understand precisely how it binds to mutant p53. This is typically achieved through molecular docking simulations, a technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov

In a typical docking study, the three-dimensional structure of the target protein (mutant p53) is obtained, and a virtual model of Adh-6 is computationally "placed" into the protein's binding site. The software then calculates the most favorable binding poses and estimates the binding affinity, or strength of the interaction. These simulations can identify the specific amino acid residues in the protein that interact with Adh-6 and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov Further analysis using DFT can quantify the energy of these interactions and elucidate the electronic factors that drive the binding process. jscimedcentral.com

Theoretical Frameworks for Conformational Analysis and Prediction

The study of molecular shapes and their relative energies is governed by the principles of conformational analysis. chemistrysteps.comorganicchemistrytutor.com For a flexible molecule like Adh-6, which contains multiple rotatable single bonds, it can exist in numerous conformations, but only a few will be energetically favorable.

Theoretical frameworks for predicting these conformations involve systematically rotating the molecule's single bonds and calculating the potential energy at each step. libretexts.org This generates a potential energy surface, where energy minima correspond to stable, staggered conformations and energy maxima correspond to unstable, eclipsed conformations. youtube.com For complex molecules, this process is computationally intensive and often combined with MD simulations to explore the conformational landscape more efficiently. The results help build a comprehensive understanding of the molecule's structural dynamics and how its shape relates to its biological function.

Predictive Modeling for Chemical Biology Applications

Predictive modeling in chemical biology combines chemical structure information with biological data to build models that can forecast a molecule's activity or properties. nih.gov These models often employ machine learning algorithms. escholarship.orgorientjchem.org

For a compound like Adh-6, researchers could develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov This would involve synthesizing and testing a series of analogues of Adh-6 with slight chemical modifications. Computational software would then be used to calculate a variety of numerical descriptors for each molecule (e.g., size, polarity, electronic properties). A machine learning algorithm would then be trained on this dataset to find a mathematical relationship between the structural descriptors and the measured biological activity (e.g., p53 disaggregation). Once validated, this model could be used to predict the activity of new, unsynthesized Adh-6 derivatives, guiding medicinal chemists to design more potent compounds and accelerating the drug discovery process. researchgate.net

Mechanistic Investigations of Adh 6 Tfa at the Molecular and Cellular Level

Elucidation of Molecular Mechanisms of Action

The primary mode of action for Adh-6 involves its intervention in protein aggregation pathways, leading to the disruption of aberrant protein structures and the subsequent restoration of normal cellular processes.

Abrogation of Protein Self-Assembly Processes

Adh-6 has demonstrated a potent ability to inhibit the self-assembly of aggregation-prone protein segments. Specifically, it abrogates the self-assembly of the aggregation-nucleating subdomain of the mutant p53 DNA-binding domain (DBD) nih.govmedchemexpress.commedkoo.comnih.govglpbio.comdntb.gov.ua. This effect was identified through screening of oligopyridylamide libraries, which were previously established for their efficacy in inhibiting amyloid formation associated with conditions like Alzheimer's disease and type II diabetes nih.govdntb.gov.uaspringernature.commdpi.comfrontiersin.org. By targeting the inherent propensity of certain protein sequences to misfold and aggregate, Adh-6 effectively blocks the initial stages of pathological protein assembly nih.govdntb.gov.uaspringernature.com.

Dissociation of Intracellular Protein Aggregates

Beyond preventing initial self-assembly, Adh-6 actively targets and dissociates pre-formed intracellular protein aggregates. Studies have shown that Adh-6 effectively disaggregates mutant p53 amyloid-like aggregates within human cancer cells nih.govmedkoo.comglpbio.comdntb.gov.uaspringernature.commdpi.comresearchgate.netresearchgate.netbiotrend-usa.commdpi.comresearchgate.net. This action converts insoluble cytosolic mutant p53 aggregates into soluble protein, thereby removing the cellular burden of these aberrant structures nih.govdntb.gov.uaspringernature.comresearchgate.netnih.gov. The dissociation of these aggregates is crucial for the subsequent restoration of protein function glpbio.comspringernature.comresearchgate.net.

Restoration of Protein Transcriptional Activity

The dissociation of mutant p53 aggregates by Adh-6 directly leads to the restoration of p53's tumor suppressor functions, including its transcriptional activity nih.govmedchemexpress.commedkoo.comnih.govglpbio.comdntb.gov.uaspringernature.commdpi.comresearchgate.netbiotrend-usa.commdpi.comtsl.ac.uktargetmol.cn. When p53 is in its aggregated, inactive form, its ability to regulate gene expression is severely compromised. By resolving these aggregates, Adh-6 allows p53 to return to a functional state, which in turn triggers downstream cellular responses such as cell cycle arrest and apoptosis in cancer cells nih.govmedchemexpress.commedkoo.comnih.govglpbio.comdntb.gov.uaspringernature.commdpi.comresearchgate.netbiotrend-usa.commdpi.comtsl.ac.uktargetmol.cn. This reactivation of p53's tumor-suppressive capabilities is a key therapeutic outcome observed with Adh-6 treatment.

Interaction with Biomolecular Subdomains and Conformational Modulation

Adh-6's efficacy stems from its specific interactions with target proteins, particularly the mutant p53 DNA-binding domain, leading to significant modulation of protein conformation and stability.

Binding Site Mapping on Target Proteins (e.g., p53 DBD)

Detailed investigations, including Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking simulations, have elucidated the binding interactions of Adh-6 with the p53 DNA-binding domain (DBD) nih.govresearchgate.netresearchgate.net. NMR studies indicate that Adh-6 binds not only to the aggregation-nucleating subdomain but also interacts with multiple other regions of the p53 DBD, including specific loops (loops 1, 3, 4, 6, 7) and helix 2 nih.govresearchgate.net. Molecular docking simulations further suggest that Adh-6 exhibits a strong interaction with the hydrophobic core of the mutant p53 DBD, which is critical for its aggregation-prone nature researchgate.net. These findings highlight a multi-site binding strategy that contributes to Adh-6's potent inhibitory effects springernature.comresearchgate.net.

Chemical Biology Applications and Research Paradigms

Targeting Protein Aggregation in Disease Models

Protein Mimetic Amyloid Inhibition Strategies

Adh-6 (tfa) is characterized as a protein mimetic amyloid inhibitor, developed through the screening of an oligopyridylamide library. This class of compounds has previously shown efficacy in inhibiting amyloid formation associated with neurodegenerative diseases like Alzheimer's disease and metabolic disorders such as type II diabetes researchgate.netbiorxiv.orgnih.gov. The primary mechanism of Adh-6 involves abrogating the self-assembly of the aggregation-nucleating subdomain located within the DNA-binding domain (DBD) of mutant p53 researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comprobechem.com. By targeting and dissociating these pre-formed mutant p53 aggregates in human cancer cells, Adh-6 effectively restores the protein's functional capacity researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comprobechem.comglpbio.com.

Nuclear magnetic resonance (NMR) spectroscopy studies have elucidated that Adh-6 binds to multiple regions of the p53-DBD, specifically interacting with sheet regions (1, 3, 4, 6, 7) and helix 2 researchgate.netresearchgate.net. This interaction allows Adh-6 to inhibit the self-assembly of peptides derived from mutant p53, such as the pR248W peptide researchgate.netbiorxiv.org. The binding affinity of Adh-6 for the pR248W peptide has been quantified with a dissociation constant (Ki) of 366 nM probechem.com. In experimental assays, Adh-6 demonstrated potent inhibition of pR248W aggregation at a concentration of 25 μM over 10 hours, as evidenced by dot blot assays medchemexpress.commedchemexpress.comglpbio.com. Furthermore, Adh-6 has been observed to target and stabilize pre-amyloid helical intermediates in the mutant p53 aggregation pathway nih.gov.

Table 1: Adh-6 Inhibition of Mutant p53 Aggregation

Parameter/AssayConcentration/ConditionsResultCitation
Aggregation Inhibition (pR248W)25 μM, 10 hInhibition observed (dot blot assay) medchemexpress.commedchemexpress.comglpbio.com
Binding Affinity (pR248W peptide)N/AKi = 366 nM probechem.com
Target Interaction5 μM, 24 h (MIA PaCa-2 cells)Targets and reactivates aggregation-prone mutant p53 medchemexpress.commedchemexpress.comglpbio.com
Dissociation of Aggregates5 μM, 6 h (MIA PaCa-2 cells)Dissociates intracellular mutant p53 aggregates medchemexpress.commedchemexpress.comglpbio.com
Interaction SitesN/ABinds to sheet regions (1, 3, 4, 6, 7) and helix 2 of p53-DBD researchgate.netresearchgate.net

Modulation of Aggregation-Prone Proteins in Cellular Contexts

Adh-6 effectively dissociates intracellular mutant p53 aggregates, leading to the reactivation of aggregation-prone mutant p53 in cellular models, such as MIA PaCa-2 cells, at concentrations like 5 μM for 24 hours medchemexpress.commedchemexpress.comglpbio.com. This reactivation results in selective cytotoxicity in cancer cells that harbor mutant p53, while exhibiting minimal impact on cells expressing wild-type (WT) p53 medchemexpress.comglpbio.comresearchgate.net. For instance, Adh-6 treatment reduced the viability of MIA PaCa-2 cells in a dose-dependent manner, with an effective concentration (EC50) of 2.7 μM at 24 hours and 2.5 μM at 48 hours of incubation probechem.com.

Adh-6 has demonstrated the ability to selectively induce apoptosis in a range of cancer cell lines carrying specific aggregation-prone p53 mutations, including R248W, R248Q, R175H, R273H, Y220C, and R280K probechem.comresearchgate.net. In vivo studies utilizing xenograft models have shown that Adh-6 treatment effectively shrinks tumors harboring mutant p53 researchgate.netbiorxiv.orgnih.govmedchemexpress.comglpbio.comglpbio.com. Specifically, intraperitoneal administration of Adh-6 (15 mg/kg) resulted in the regression of mutant p53-bearing tumors and a reduction in tumor growth compared to control groups medchemexpress.comglpbio.comglpbio.com. These in vivo effects were accompanied by reduced levels of mutant p53 and shrinkage of xenografts medchemexpress.comglpbio.comglpbio.com. Notably, Adh-6 has been reported to exhibit no toxicity to healthy tissues in these experimental models researchgate.netbiorxiv.orgnih.gov.

Table 2: Cellular and In Vivo Effects of Adh-6

Assay/ObservationCell Line/ModelConditionsResultCitation
CytotoxicityMIA PaCa-2 (mutant p53)0-10 μM, 24 or 48 hSelective cytotoxicity medchemexpress.commedchemexpress.comglpbio.com
Cell Viability ReductionMIA PaCa-22.7 μM (24 h), 2.5 μM (48 h)EC50 values probechem.com
Apoptosis InductionMIA PaCa-25 μM, 24 h treatmentEarly: 11.4%, Late: 77.9% nih.gov
Gene Expression ModulationMIA PaCa-25 μM, 24 h treatmentIncreased MDM2, Bax expression medchemexpress.comglpbio.com
Tumor RegressionMIA PaCa-2 xenografts15 mg/kg, i.p.Tumor regression, reduced growth medchemexpress.comglpbio.comglpbio.com
Xenograft ShrinkageTumors with mutant p53N/AShrinkage observed medchemexpress.comglpbio.comglpbio.com
ToxicityHealthy tissueN/ANo toxicity observed researchgate.netbiorxiv.orgnih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Cell Cycle Regulation Mechanisms

The dissociation of mutant p53 aggregates by Adh-6 leads to the restoration of functional p53, which in turn triggers cell cycle arrest researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comglpbio.com. This restoration of p53 activity was experimentally confirmed through chromatin immunoprecipitation followed by quantitative polymerase chain reaction (ChIP-qPCR). Treatment with Adh-6 resulted in the binding of mutant R248W p53 to the promoter and enhancer regions of target genes, such as Cdkn1a (also known as P21) nih.gov. P21 is a key regulator of the cell cycle, and its transcriptional activation by functional p53 leads to cell cycle arrest, preventing uncontrolled cell proliferation nih.gov. Cell cycle analysis further corroborated the rescue of p53 function following Adh-6 treatment nih.gov.

Induction of Programmed Cell Death Pathways

A significant consequence of Adh-6's action is the induction of programmed cell death, specifically apoptosis, in cancer cells harboring mutant p53 researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comglpbio.com. By dissociating mutant p53 aggregates and restoring its tumor suppressor function, Adh-6 reactivates apoptotic pathways researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comglpbio.com. Flow cytometry analysis demonstrated that Adh-6 treatment of MIA PaCa-2 cells resulted in a substantial increase in apoptosis, with approximately 77.9% of cells undergoing late apoptosis and 11.4% undergoing early apoptosis nih.gov. This is in contrast to control treatments, which showed significantly lower rates of apoptosis nih.gov. Adh-6 also promotes the expression of pro-apoptotic proteins, such as Bax, and increases the levels of p53-inducible MDM2, further contributing to the induction of cell death pathways medchemexpress.comglpbio.com. The compound selectively causes the death of cancer cells bearing mutant p53, while sparing cells with WT p53 medchemexpress.comglpbio.comresearchgate.net.

Transcriptional Regulation in Cellular Systems

Adh-6 plays a crucial role in restoring the transcriptional activity of mutant p53, thereby reactivating its tumor suppressor functions researchgate.netbiorxiv.orgnih.govmedchemexpress.commedchemexpress.commedchemexpress.euabmole.comglpbio.com. This transcriptional reactivation was directly observed through ChIP-qPCR experiments, which showed that Adh-6 treatment leads to the binding of mutant R248W p53 to the regulatory regions of its target genes, including Cdkn1a (P21) nih.gov. This binding indicates that Adh-6 facilitates the proper folding and DNA-binding capability of mutant p53, allowing it to engage in transcriptional regulation, a function typically lost in its aggregated, mutant form nih.gov. The restoration of p53's ability to bind to target gene promoters and enhancers is central to its downstream effects on cell cycle regulation and apoptosis nih.gov.

Compound List

Adh-6 (tfa)

p53

mutant p53

pR248W

p53 DBD

oligopyridylamide

ReACp53

PAb 240 antibody

Thioflavin S (ThS)

Cdkn1a (P21)

MDM2

Bax

ADH-1

ADH-41

RD242

p53 mutants (R248W, R248Q, R175H, R273H, Y220C, R280K)

WT p53

Stereochemistry and Conformational Landscape of Adh 6 Tfa

Principles of Stereoisomerism and Chirality Relevant to Adh-6 (tfa)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. A key concept in stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, typically a carbon atom bonded to four different groups.

A definitive analysis of the stereoisomerism and chirality of Adh-6 is currently impossible due to the absence of its precise chemical structure in the public domain. Without this fundamental information, the presence or absence of chiral centers within the Adh-6 molecule cannot be determined. If Adh-6 possesses one or more chiral centers, it would exist as a pair of enantiomers or multiple diastereomers, each of which could exhibit different biological activities and potencies. However, if the molecule is achiral (i.e., superimposable on its mirror image), then it would not have stereoisomers in the classical sense, although other forms of isomerism, such as atropisomerism (chirality arising from restricted rotation about a single bond), could potentially be relevant for complex aromatic structures like tripyridylamides.

Conformational Preferences and Dynamics of Adh-6 (tfa)

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. aps.orgrsc.orgnih.gov Polar solvents may stabilize conformations with larger dipole moments, while nonpolar solvents may favor more compact structures. For Adh-6, it is plausible that different solvents could alter the stability of its presumed curved backbone by competing for hydrogen bond donors and acceptors. However, without specific studies, any discussion on the effect of solvents on Adh-6's conformation remains speculative.

Molecules are not static entities and can transition between different conformations. The pathways for these interconversions and the associated energy barriers determine the flexibility of the molecule. For a tripyridylamide like Adh-6, key conformational changes would likely involve rotations around the single bonds connecting the pyridyl and amide groups. The energy barriers for these rotations would dictate how readily the molecule can adopt the optimal conformation for binding to its target. No data on these energy barriers for Adh-6 could be located.

Influence of Stereochemistry on Molecular Interactions and Recognition

Should Adh-6 prove to be a chiral molecule, its different stereoisomers would likely exhibit distinct interactions with its biological target, the mutant p53 DNA-binding domain (DBD). nih.gov The precise three-dimensional arrangement of functional groups is critical for molecular recognition. Nuclear Magnetic Resonance (NMR) spectroscopy studies have indicated that Adh-6 binds to multiple regions of the p53-DBD. The specific stereochemistry of Adh-6 would undoubtedly influence the binding affinity and specificity at these interaction sites.

Advanced Methodologies for Stereochemical Assignment and Control

In the event that Adh-6 is synthesized as a mixture of stereoisomers, advanced analytical techniques would be required for their separation and the determination of their absolute configurations. Methods such as chiral chromatography (e.g., High-Performance Liquid Chromatography [HPLC] with a chiral stationary phase) are standard for separating enantiomers and diastereomers. nih.gov Spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be employed to determine the absolute stereochemistry of chiral molecules. Furthermore, stereoselective synthesis would be the ultimate goal to produce a single, desired stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects. nih.gov

Q & A

Q. What frameworks ensure compliance with FAIR principles when sharing ADH-6 (TFA) research data?

  • Methodological Answer : Adopt:
  • Structured metadata for experimental conditions (e.g., MIAME standards for omics data).
  • Public repositories (e.g., PRIDE for proteomics, ChEMBL for compound data).
  • Version-controlled datasets with persistent identifiers (DOIs). Collaborative platforms like Zenodo enhance accessibility and reproducibility .

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